molecular formula C11H15ClO7 B8585114 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride

2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride

Katalognummer: B8585114
Molekulargewicht: 294.68 g/mol
InChI-Schlüssel: JWDUFIUUDGFMTM-YTWAJWBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride: is a chemical compound with the molecular formula C11H15ClO7 . It is a derivative of xylose, a sugar commonly found in plants. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride typically involves the acetylation of xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of xylopyranosyl triacetate. The next step involves the chlorination of the protected xylose using thionyl chloride or phosphorus pentachloride to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the quality and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, resulting in the formation of xylose derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed:

    Substitution Reactions: Various substituted xylopyranosyl derivatives.

    Hydrolysis: Xylose and its derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the metabolism and function of carbohydrates in living organisms. It serves as a model compound for understanding the biochemical pathways involving xylose and its derivatives.

Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the design of drugs targeting carbohydrate-related pathways. It is also used in the synthesis of glycosylated compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of certain polymers and resins.

Wirkmechanismus

The mechanism of action of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride involves its interaction with various molecular targets, primarily through its reactive chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with enzymes involved in carbohydrate metabolism, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

  • Xylopyranosyl chloride, triacetate, beta-D-
  • Xylopyranosyl bromide, triacetate, alpha-D-
  • Xylopyranosyl fluoride, triacetate, alpha-D-

Comparison: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is unique due to its specific stereochemistry and reactivity. Compared to its beta-D- counterpart, the alpha-D- form has different spatial arrangement of atoms, leading to distinct chemical properties and reactivity. The chloride derivative is more reactive than the bromide and fluoride derivatives, making it more suitable for certain synthetic applications.

Eigenschaften

Molekularformel

C11H15ClO7

Molekulargewicht

294.68 g/mol

IUPAC-Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-chlorooxan-3-yl] acetate

InChI

InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1

InChI-Schlüssel

JWDUFIUUDGFMTM-YTWAJWBKSA-N

Isomerische SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Cl

Kanonische SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.